molecular formula C13H7Cl2F3O B6384687 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261902-89-9

5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384687
CAS RN: 1261902-89-9
M. Wt: 307.09 g/mol
InChI Key: BPRBQQJAHIACRP-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-DCPT-95) is an aromatic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 76 °C and a boiling point of 246 °C. 5-DCPT-95 is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic compounds for use in drug development and in the production of biodegradable polymers. In addition, it is used as a catalyst in organic reactions, as a solvent in chromatography, and as a reagent in the synthesis of organic compounds.

Mechanism of Action

5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% acts as a catalyst in organic reactions by activating the reactants and facilitating the formation of new bonds. It is able to do this due to its electron-withdrawing trifluoromethyl group, which increases the reactivity of the molecules it is attached to. This increased reactivity allows the molecules to form new bonds more easily, leading to the desired product.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% has not been found to have any adverse biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it does not interact with any known enzymes or receptors in the body. It is considered to be a safe compound for laboratory use.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity (95%) and its ability to act as a catalyst in organic reactions. Its electron-withdrawing trifluoromethyl group increases the reactivity of the molecules it is attached to, allowing for the formation of new bonds more easily. However, it is important to note that 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% is not soluble in water and must be used in a solvent such as dichloromethane or acetonitrile.

Future Directions

There are numerous potential future directions for the use of 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%. It could be used as a catalyst in the synthesis of organic compounds for use in drug development, as a reagent in the production of biodegradable polymers, and as a solvent in chromatography. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it could be further studied for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease.

Synthesis Methods

5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by reacting 2,4-dichlorophenol with trifluoromethyl iodide in the presence of an anhydrous base like potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of 0-5°C. The reaction is completed in a few hours and yields a product that is 95% pure.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBQQJAHIACRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686696
Record name 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-89-9
Record name 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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